4-Methylphenyl 2-methoxybenzoate
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(4-methylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 |
InChI Key |
CFZBWXZZLBXAOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-methylphenyl 2-methoxybenzoate with key analogs:
Key Observations :
- Substituent Effects: Halogenation (e.g., Cl in 2,4-dichlorobenzyl derivatives) enhances pharmacological activity but reduces solubility compared to non-halogenated analogs . The 4-methylphenyl group likely improves lipophilicity, favoring membrane permeability in bioactive compounds.
- Thermal Stability : Metal 2-methoxybenzoates (e.g., Co, Ni) decompose between 200–400°C, with mass loss corresponding to ligand elimination . Methyl 2-methoxybenzoate exhibits similar thermal behavior, suggesting ester derivatives generally have moderate thermal stability .
Crystallographic and Intermolecular Interactions
- 4-Methylphenyl Derivatives : Compounds with 4-methylphenyl groups (e.g., imidazole-imines in ) exhibit significant molecular twisting (dihedral angles ~56°) and rely on weak C–H⋯N and π–π interactions for crystal packing . This contrasts with 2,4-dichlorobenzyl 2-methoxybenzoate, where Cl atoms participate in halogen bonding, enhancing lattice stability .
- Methoxy Positioning : 2-Methoxybenzoate esters show distinct IR signatures (e.g., C=O stretch ~1680 cm⁻¹, methoxy C–O ~1250 cm⁻¹) compared to 4-methoxy isomers, affecting hydrogen-bonding capacity .
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